(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate
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Overview
Description
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is an organophosphorus compound with the molecular formula C8H17O5PS. This compound is characterized by the presence of both diethoxyphosphoryl and methylsulfanyl groups attached to a methyl acetate backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate typically involves the reaction of methyl chloroacetate with triethyl phosphite in the presence of a base. The reaction proceeds through a Michaelis-Arbuzov rearrangement, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or other suitable organic solvents
Base: Sodium or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of allylic fluorides and in regioselective Diels-Alder reactions.
Biology: Acts as a precursor in the synthesis of pyridone alkaloids with neuritogenic activity.
Medicine: Utilized in the modification of botulinum neurotoxin serotype A protease inhibitors.
Industry: Employed in the production of substituted thiophenes and furans for type 2 diabetes treatment.
Mechanism of Action
The mechanism of action of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of carbon-phosphorus bonds, which are crucial in many biochemical pathways. The presence of the diethoxyphosphoryl group enhances its reactivity and allows it to engage in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Triethyl phosphonoacetate
- Methyl diethylphosphonoacetate
- Diethyl benzylphosphonate
Uniqueness
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is unique due to the presence of both diethoxyphosphoryl and methylsulfanyl groups. This combination imparts distinct reactivity and allows the compound to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
62968-01-8 |
---|---|
Molecular Formula |
C8H17O5PS |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
[diethoxyphosphoryl(methylsulfanyl)methyl] acetate |
InChI |
InChI=1S/C8H17O5PS/c1-5-11-14(10,12-6-2)8(15-4)13-7(3)9/h8H,5-6H2,1-4H3 |
InChI Key |
MFLKPQLJEKCQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(OC(=O)C)SC)OCC |
Origin of Product |
United States |
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